molecular formula C11H19Cl3N4 B2959994 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride CAS No. 2229161-88-8

2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride

Cat. No.: B2959994
CAS No.: 2229161-88-8
M. Wt: 313.65
InChI Key: JQFANWYVKULHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with chlorine, piperazine, and isopropyl groups, and it is in the form of a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the reaction of an appropriate pyrimidine derivative with piperazine and an alkyl halide under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, it is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-4-(piperazin-1-yl)pyrimidine

  • 5-(Propan-2-yl)pyrimidine

  • Piperazine derivatives

Uniqueness: 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride is unique due to its specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-piperazin-1-yl-5-propan-2-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4.2ClH/c1-8(2)9-7-14-11(12)15-10(9)16-5-3-13-4-6-16;;/h7-8,13H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFANWYVKULHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1N2CCNCC2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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